

Technical Support Center: Minimizing Hot Tearing in Mg-Y-Zn Casting Alloys

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Compound of Interest

Compound Name: Magnesium--yttrium (2/1)

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing hot tearing defects during the casting of Magnesium-Yttrium-Zinc (Mg-Y-Zn) alloys.

Frequently Asked Questions (FAQs)

Q1: What is hot tearing and why is it a concern in Mg-Y-Zn alloys?

A1: Hot tearing, also known as hot cracking, is the formation of irreversible cracks in a casting during the final stages of solidification.^[1] It occurs when the semi-solid metal has low strength and is subjected to tensile stresses arising from thermal contraction and hindered shrinkage. Mg-Y-Zn alloys, particularly those with high concentrations of alloying elements, can have a wide solidification range, making them more susceptible to this defect.^{[2][3]} Hot tearing compromises the mechanical integrity of the cast component, leading to premature failure.

Q2: How do Yttrium (Y) and Zinc (Zn) additions influence hot tearing susceptibility in magnesium alloys?

A2: Both Yttrium and Zinc play a crucial role in controlling the hot tearing susceptibility of magnesium alloys:

- Zinc (Zn): The addition of Zn to Mg-Y alloys has been shown to significantly reduce hot tearing.^[4] Zn helps to refine the grain structure and promotes the formation of secondary phases like the Long-Period Stacking Ordered (LPSO) phase and the W-phase (Mg₃Y₂Zn₃).

[4][5] These phases can "heal" incipient cracks by filling the interdendritic spaces with remaining liquid metal and can also form bridges between dendrites, enhancing the strength of the semi-solid structure.[4]

- Yttrium (Y): Yttrium can reduce the hot tearing susceptibility of Mg-Zn alloys by narrowing the solidification range.[4] In combination with Zn, Y contributes to the formation of the beneficial LPSO and W-phases.[4]

Q3: What are the primary causes of hot tearing in a casting process?

A3: The primary causes of hot tearing are a combination of metallurgical and processing factors:

- Alloy Composition: Alloys with a wide freezing range are more prone to hot tearing.[2][5]
- Casting Design: Sharp corners, abrupt changes in section thickness, and inadequate feeding paths can lead to stress concentrations and hinder the flow of liquid metal to compensate for shrinkage.[6]
- Process Parameters:
 - Pouring Temperature: Higher superheats can lead to coarser grain structures, which are more susceptible to hot tearing.[7]
 - Mold Temperature: A low mold temperature increases the cooling rate and thermal gradients, thereby increasing the risk of hot tearing.[6][7]
 - Cooling Rate: A rapid cooling rate can exacerbate thermal stresses.

Q4: What is the role of Long-Period Stacking Ordered (LPSO) and W-phases in preventing hot tearing?

A4: The formation of LPSO and W-phases at the grain boundaries during solidification is highly beneficial in mitigating hot tearing in Mg-Y-Zn alloys.[4] These high-melting-point phases provide two key advantages:

- Improved Interdendritic Feeding: They help to maintain liquid channels between dendrites for a longer duration, allowing molten metal to flow and heal any incipient cracks.[4]

- Enhanced Cohesion: These phases act as bridges between the solidifying dendrites, increasing the strength and coherence of the semi-solid network and making it more resistant to tearing under tensile stress.[\[4\]](#)

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Cracks appearing at sharp corners or section changes.	Stress Concentration: The geometry of the casting is causing localized stress to build up during solidification.	- Modify the casting design to include generous fillets and radii at corners. - Ensure gradual transitions between different section thicknesses.
Widespread, fine cracks throughout the casting.	Inadequate Feeding: The network of solidifying dendrites is preventing liquid metal from reaching and compensating for shrinkage in the final stages of solidification.	- Increase the Zinc content within the recommended range to promote the formation of LPSO and W-phases, which improve feeding.[4] - Optimize the gating and risering system to ensure a sufficient supply of molten metal to all parts of the casting.
Hot tears observed in castings with low Zn content.	Wide Solidification Range & Poor Interdendritic Bridging: Insufficient Zn leads to a wider freezing range and a lack of beneficial secondary phases.	- Increase the Zn content in the alloy. Studies have shown a significant reduction in hot tearing with increasing Zn content in Mg-Y-Zn alloys.[4]
Increased cracking when using a low mold temperature.	High Thermal Stresses: A cold mold extracts heat too quickly, leading to large temperature gradients and high thermal stresses in the casting.	- Increase the mold preheating temperature. A hotter mold reduces the cooling rate and minimizes thermal shock.[6]
Cracks present in castings poured at a very high temperature.	Coarse Grain Structure: High superheat promotes the growth of large, columnar grains which are more susceptible to hot tearing.	- Reduce the pouring temperature to be closer to the liquidus temperature of the alloy to promote a finer, more equiaxed grain structure.

Quantitative Data

The following tables summarize the effect of Zinc content on the hot tearing susceptibility and mechanical properties of a Mg-7Gd-5Y-0.5Zr alloy.

Table 1: Effect of Zn Content on Hot Tearing Susceptibility

Alloy Composition (wt. %)	Hot Tearing Susceptibility (HTS) Reduction (%)[4]	Hot Tearing Volume (cm ³)[4]	Crack Susceptibility Coefficient (CSC) [4]
Mg-7Gd-5Y-0.5Zr	0	0.18	0.88
Mg-7Gd-5Y-3Zn-0.5Zr	27	0.11	0.64
Mg-7Gd-5Y-5Zn-0.5Zr	83	0.02	0.15
Mg-7Gd-5Y-7Zn-0.5Zr	100	0	0

Table 2: Influence of Zn on Phase Formation and Mechanical Properties

Alloy Composition (wt. %)	LPSO Phase Fraction (%) ^[4]	W-Phase Fraction (%) ^[4]	Tensile Yield Strength (TYS) of Extruded Specimens (MPa)	Ultimate Tensile Strength (UTS) of Extruded Specimens (MPa)
Mg-7Gd-5Y-3Zn-0.5Zr	18.3	4.6	-	-
Mg-7Gd-5Y-5Zn-0.5Zr	21.2	12.6	-	-
Mg-7Gd-5Y-7Zn-0.5Zr	Almost Disappeared	35.9	-	-
Mg-8.5Gd-2.5Y-0.3Zr	-	-	287	342
Mg-8.5Gd-2.5Y-0.5Zn-0.3Zr	-	-	330 ^[4]	392 ^[4]

Experimental Protocols

Constrained Rod Casting (CRC) Test for Hot Tearing Susceptibility (HTS) Assessment

This method is commonly used to evaluate the hot tearing susceptibility of alloys by casting a series of rods of varying lengths that are constrained at their ends, inducing tensile stresses during solidification.

1. Mold and Experimental Setup:

- **Mold Design:** A steel mold with a series of cylindrical cavities of different lengths (e.g., 51, 89, 127, and 165 mm) and a diameter of 9.5 mm is typically used.^[8] The ends of the rods are enlarged to provide constraint against contraction. The mold can be designed in a horizontal or vertical orientation.^{[1][9]}
- **Instrumentation:**

- Thermocouples: K-type thermocouples are placed at the mid-length of each rod and in the pouring basin to record the cooling curves.
- Load Cell: A load cell can be incorporated at the end of one of the rods to measure the contraction force during solidification.[7]
- Data Acquisition System: To log the temperature and force data.

2. Experimental Procedure:

- Mold Preparation: The mold is preheated to a specific temperature (e.g., 250 °C) to control the cooling rate.[4] A thin layer of a refractory coating (e.g., boron nitride) is applied to the mold cavity to prevent reaction with the molten magnesium and to facilitate casting removal.
- Melting and Pouring: The Mg-Y-Zn alloy is melted in a crucible under a protective atmosphere (e.g., a mixture of SF₆ and CO₂) to prevent oxidation. The melt is held at a predetermined pouring temperature (e.g., 720 °C) for a period to ensure homogeneity.[4][10] The molten metal is then poured steadily into the preheated mold.
- Solidification and Cooling: The casting is allowed to solidify and cool in the mold. Temperature and force data (if applicable) are recorded throughout the process.
- Casting Inspection: After cooling to room temperature, the casting is carefully removed from the mold. The rods are visually inspected for cracks. The length and severity of any cracks are documented.

3. HTS Index Calculation:

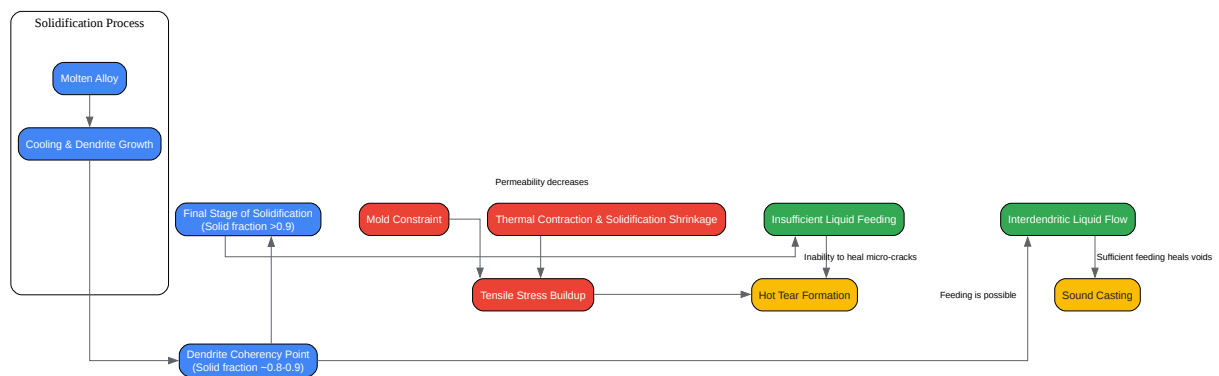
A Hot Tearing Susceptibility (HTS) index can be calculated to quantify the extent of cracking. A common approach is to assign a severity score based on the presence and size of cracks on each rod.

- HTS Formula: A simplified HTS index can be calculated using the following formula: $HTS = \sum (L_i * S_i)$ Where:
 - L_i is the length of the i-th rod.

- S_i is the severity score for the i -th rod (e.g., 0 for no crack, 1 for a small crack, 2 for a large crack, 3 for complete fracture).

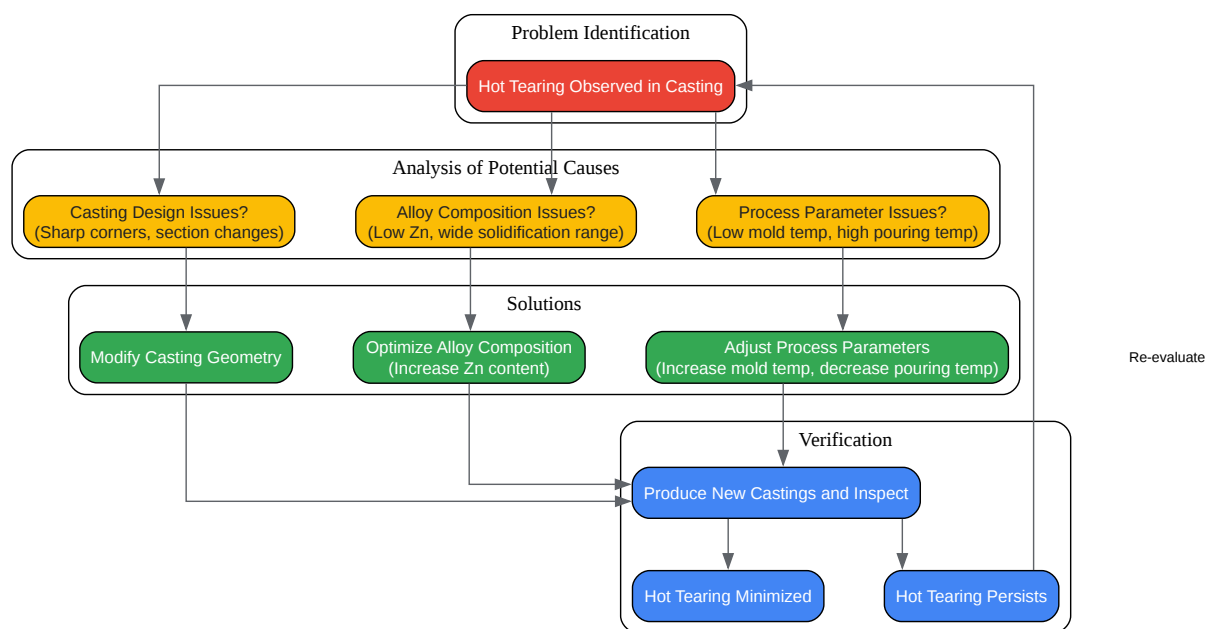
A higher HTS value indicates a greater susceptibility to hot tearing.

Visualizations



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Caption: Mechanism of Hot Tearing Formation.



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Caption: Troubleshooting Workflow for Hot Tearing.

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